2-nitro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide
Description
2-nitro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a nitro group, a pyridine ring, and a benzamide structure, making it a versatile molecule for chemical reactions and biological interactions.
Properties
IUPAC Name |
2-nitro-N-(pyridin-3-ylmethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-13(11-5-1-2-6-12(11)18(20)21)17-14(22)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSRIMCREDXFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NCC2=CN=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the carbamothioyl linkage under controlled conditions, such as using thiourea and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide and pyridine derivatives.
Scientific Research Applications
2-nitro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-nitro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyridine ring play crucial roles in binding to the active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-(pyridin-2-yl)benzamide
- 2-hydroxy-N-(pyridin-2-yl)benzamide
- 4-nitro-N-(2-pyridinyl)benzamide
Uniqueness
2-nitro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
